molecular formula C12H13N3O2 B7946295 7-morpholin-4-yl-1H-quinazolin-4-one

7-morpholin-4-yl-1H-quinazolin-4-one

Numéro de catalogue: B7946295
Poids moléculaire: 231.25 g/mol
Clé InChI: NBTYLMFLZWTFJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Morpholin-4-yl-1H-quinazolin-4-one is a quinazolinone-based compound of high interest in medicinal chemistry and pharmaceutical research. The quinazolin-4-one scaffold is a privileged structure known for its diverse biological activities. Incorporating the morpholinyl ring, a common pharmacophore in drug design, enhances properties and target affinity . This specific derivative serves as a key intermediate for developing novel therapeutic agents. Researchers utilize this core structure in designing and synthesizing potential anti-cancer treatments. Quinazolinone derivatives have been explored as dual-target inhibitors, such as potent PI3K/HDAC inhibitors and anti-tubulin agents that cause G2/M cell cycle arrest . Beyond oncology, the quinazolin-4-one core is a promising scaffold in neuroscience research, with recent studies identifying derivatives as negative allosteric modulators of the mGlu7 receptor for potential antipsychotic applications . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Propriétés

IUPAC Name

7-morpholin-4-yl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTYLMFLZWTFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC3=C(C=C2)C(=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Anthranilic Acid Derivatives

Methodology :
The Niementowski reaction is a classical approach for synthesizing quinazolinones. Anthranilic acid derivatives react with formamide or urea under thermal conditions to form the quinazolinone core. For 7-morpholin-4-yl substitution, pre-functionalization of the anthranilic acid precursor is required.

Procedure :

  • Starting Material : 2-Amino-4-methoxy-5-(3-morpholinylpropoxy)benzoic acid.

  • Cyclization : React with formamide at 120–130°C for 6–8 hours.

  • Yield : ~60–70%.

Limitations : Requires pre-installation of the morpholine-propoxy side chain, which adds synthetic steps.

Nucleophilic Substitution with Morpholine

Methodology :
A chlorinated quinazolinone intermediate undergoes nucleophilic substitution with morpholine. This method is widely used due to its simplicity and scalability.

Procedure :

  • Intermediate Synthesis : 4-Chloro-7-methoxy-6-nitroquinazoline is prepared via nitration of 7-methoxyquinazolin-4(3H)-one.

  • Reduction : Nitro group reduction using H₂/Pd-C or Fe/HCl to yield 6-amino-4-chloro-7-methoxyquinazoline.

  • Morpholine Introduction : React with N-(3-chloropropyl)morpholine in the presence of K₂CO₃ in acetone at 55–60°C.

  • Final Cyclization : Treat with POCl₃ or SOCl₂ to form the 4-oxo group.

Yield : 78–86% for the substitution step.

Suzuki-Miyaura Cross-Coupling

Methodology :
Aryl boronic acids are coupled with brominated quinazolinones to introduce substituents. While less common for morpholine groups, this method is viable for functionalized derivatives.

Procedure :

  • Brominated Precursor : 2-Bromo-7-methoxyquinazolin-4(3H)-one.

  • Coupling : React with morpholine-containing boronic acid using Pd(dppf)Cl₂ as a catalyst, K₂CO₃ as a base, in toluene/dioxane at 120°C.

  • Yield : ~50–60%.

Limitations : Limited by the availability of morpholine-containing boronic acids.

One-Pot Synthesis from Isovanillin

Methodology : A multi-step route starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde):

  • Cyanogenation : Convert Isovanillin to 3-hydroxy-4-methoxybenzonitrile using NH₂OH·HCl and formic acid.

  • Nitration : Introduce a nitro group at the 5-position using HNO₃/H₂SO₄.

  • Reduction : Reduce the nitro group to an amine with Fe/HCl.

  • Cyclization : Form the quinazolinone core using formamide.

  • Morpholinopropoxy Installation : Substitute with N-(3-chloropropyl)morpholine in DMF/K₂CO₃.

Yield : Overall 40–45% over five steps.

Comparative Analysis of Methods

MethodKey StepsAdvantagesLimitationsYield (%)
Niementowski CyclizationAnthranilic acid cyclizationSimple, scalableRequires pre-functionalized precursor60–70
Nucleophilic SubstitutionChloride displacement with morpholineHigh yield, fewer stepsRequires chlorinated intermediate78–86
Suzuki-Miyaura CouplingCross-coupling with boronic acidVersatile for diverse substituentsLimited boronic acid availability50–60
One-Pot from IsovanillinMulti-step functionalizationCommercially viable starting materialLengthy synthesis40–45

Critical Reaction Optimization

Chlorination Step

  • Reagents : POCl₃ or SOCl₂ are preferred for converting 4-oxo to 4-chloro intermediates.

  • Conditions : Reflux in anhydrous DMF for 4–6 hours.

  • Yield : 85–90%.

Scalability and Industrial Relevance

The nucleophilic substitution method (Section 2.2) is most scalable, with yields >80% and minimal purification steps. Patent CN104130199A highlights a cost-effective route using Isovanillin, though it requires careful control of nitration and reduction steps .

Analyse Des Réactions Chimiques

Types of Reactions: Compound “7-morpholin-4-yl-1H-quinazolin-4-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “7-morpholin-4-yl-1H-quinazolin-4-one” are carried out under specific conditions, such as controlled temperature and pressure, to achieve the desired products. Common reagents include acids, bases, solvents, and catalysts that facilitate the reactions.

Major Products Formed: The major products formed from the reactions of compound “7-morpholin-4-yl-1H-quinazolin-4-one” depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of 7-morpholin-4-yl-1H-quinazolin-4-one is its role as an intermediate in the synthesis of gefitinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Gefitinib has been effective against both EGFR-TKI-sensitive and resistant NSCLC cell lines, highlighting the importance of this compound in cancer therapy .

Case Study: Efficacy Against NSCLC

Research indicates that derivatives of quinazolin-4(3H)-one, including 7-morpholin-4-yl-1H-quinazolin-4-one, exhibit significant antiproliferative activity against various NSCLC cell lines. For instance, studies have shown that these compounds can inhibit growth in both gefitinib-sensitive (e.g., HCC827) and resistant (e.g., H1975) cell lines, suggesting their potential as alternative treatments for resistant cancer types .

Antimicrobial Properties

Quinazoline derivatives have been reported to possess antimicrobial properties, making them valuable candidates for developing new antibiotics. The structural features of 7-morpholin-4-yl-1H-quinazolin-4-one contribute to its ability to inhibit bacterial growth.

Case Study: Antimicrobial Efficacy

A study demonstrated that quinazoline derivatives could effectively inhibit bacterial gyrase and DNA topoisomerase IV, which are critical targets for antibiotic development. Compounds similar to 7-morpholin-4-yl-1H-quinazolin-4-one showed promising activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Pharmaceutical Intermediate

As an intermediate in the synthesis of gefitinib and potentially other therapeutic agents, 7-morpholin-4-yl-1H-quinazolin-4-one plays a crucial role in pharmaceutical manufacturing processes. Its synthesis involves several steps that are optimized for yield and efficiency.

Synthesis Overview

The preparation of 7-morpholin-4-yl-1H-quinazolin-4-one typically involves:

  • Cyanation and Nitration : Starting from isovanillin, cyanation leads to the formation of key intermediates.
  • Reduction and Cyclization : These intermediates undergo reduction and cyclization to yield quinazoline derivatives.
  • Side Chain Attachment : The final step involves attaching morpholine groups to complete the synthesis .

Mécanisme D'action

The mechanism of action of compound “7-morpholin-4-yl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, altering their function and leading to various biological effects. The detailed mechanism is studied using techniques like molecular docking, biochemical assays, and cellular studies.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Features of Quinazolin-4-one Derivatives
Compound Name Substituents/Modifications Key Structural Features
7-Morpholin-4-yl-1H-quinazolin-4-one Morpholinyl at position 7 Enhances solubility and BBB permeation
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one Methoxy and 3-morpholinopropoxy groups Increased lipophilicity due to alkoxy chain
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one Fused dihydroimidazole ring, 4-chlorophenyl Rigid fused ring system; µOR ligand activity
6-Nitro-7-tosylquinazolin-4(3H)-one Nitro and tosyl groups Electron-withdrawing substituents; potential reactivity
7-Bromoquinazolin-4(3H)-one Bromo at position 7 Halogen substitution; possible metabolic stability issues

Physicochemical and ADME Properties

Table 2: Predicted ADME Properties
Compound Name BBB Permeation LogP (Predicted) Drug-Likeness
7-Morpholin-4-yl-1H-quinazolin-4-one High ~2.5 Favorable (Rule of 5 compliant)
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one Moderate ~3.0 Potential CYP450 interactions due to alkoxy chain
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo... High ~3.2 Favorable (similar to morphine)
6-Nitro-7-tosylquinazolin-4(3H)-one Low ~2.8 Poor (nitro group toxicity risks)
  • The morpholinyl group in the target compound likely improves BBB permeation compared to nitro or halogenated analogs (e.g., 7-bromo derivative), which may exhibit higher toxicity or lower solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-morpholin-4-yl-1H-quinazolin-4-one, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 7-chloro-quinazolin-4-one derivatives with morpholine. Reaction conditions often involve refluxing in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate morpholine and drive the reaction . Key parameters include temperature control (80–100°C) and stoichiometric excess of morpholine (1.5–2.0 equiv). Purity is enhanced via recrystallization from ethanol or acetonitrile.

Q. What spectroscopic techniques are most reliable for characterizing 7-morpholin-4-yl-1H-quinazolin-4-one?

  • Methodology :

  • 1H/13C NMR : Confirm the morpholine moiety via signals at δ 3.6–3.8 ppm (m, 8H, morpholine -CH₂-O-) and aromatic protons in the quinazolinone ring (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolve tautomeric forms (1H vs. 3H) and confirm substituent positioning using SHELX software for refinement .
  • HRMS : Validate molecular weight (C₁₃H₁₅N₃O₂) with <2 ppm error.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and lab coats. Emergency procedures include rinsing exposed skin/eyes with water and consulting safety data sheets for first-aid measures .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental data (e.g., XRD vs. DFT) be resolved?

  • Methodology : Discrepancies often arise from tautomerism or crystal packing effects. Validate computational models (e.g., DFT-optimized geometries) against high-resolution XRD data. Use SHELXL to refine hydrogen-bonding networks and torsional angles, ensuring force fields account for solvent effects .

Q. What strategies improve the selectivity of morpholine incorporation in quinazolinone derivatives during synthesis?

  • Methodology : Competing nucleophiles (e.g., amines, water) can reduce yield. Strategies include:

  • Protecting groups : Temporarily block reactive sites (e.g., -NH₂) with Boc or Fmoc groups .
  • Microwave-assisted synthesis : Shorten reaction times (15–30 min vs. hours) to minimize side reactions .
  • Catalysis : Use Pd/Cu catalysts for cross-coupling reactions in hybrid derivatives .

Q. How does substituent variation on the quinazolinone core influence bioactivity (e.g., kinase inhibition)?

  • Methodology : Structure-activity relationship (SAR) studies show:

  • Morpholine position : Para-substitution enhances solubility and target binding (e.g., EGFR inhibition) .
  • Electron-withdrawing groups : Fluorine or chloro substituents at C-6/C-7 improve metabolic stability but may reduce oral bioavailability .
  • Linker optimization : Alkyl chains (e.g., propoxy) between morpholine and quinazolinone enhance membrane permeability .

Q. What experimental designs address low reproducibility in biological assays for this compound?

  • Methodology :

  • Batch standardization : Ensure consistent purity (>95% by HPLC) and polymorphic form (via PXRD) .
  • Positive controls : Compare with known kinase inhibitors (e.g., gefitinib) to validate assay conditions.
  • Dose-response curves : Use at least six concentrations (1 nM–100 µM) to calculate IC₅₀ values with R² > 0.95 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.